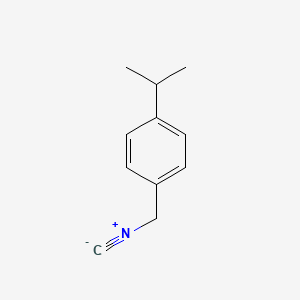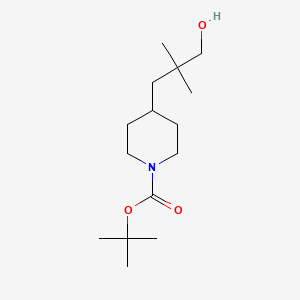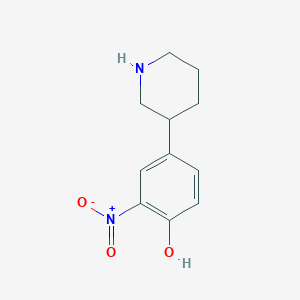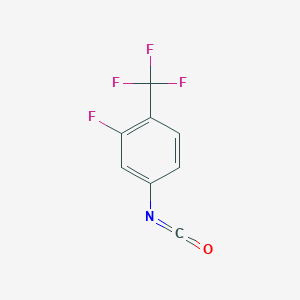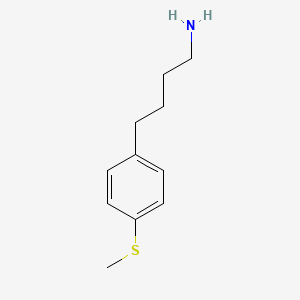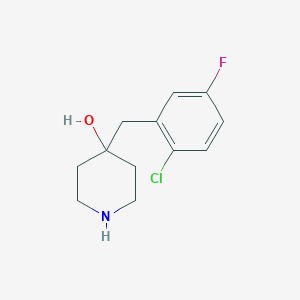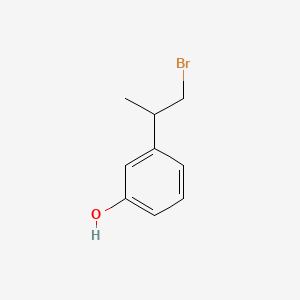
3-(1-Bromopropan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Bromopropan-2-yl)phenol is an organic compound that belongs to the class of bromophenols It consists of a phenol group (a benzene ring with a hydroxyl group) substituted with a bromine atom and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromopropan-2-yl)phenol can be achieved through several methods. One common approach involves the bromination of 3-propylphenol using bromine in the presence of a catalyst. Another method includes the nucleophilic substitution of 3-propylphenol with a brominating agent such as N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. These reactions are carried out in reactors with controlled temperature and pressure to ensure high yield and purity of the product. The use of green chemistry principles, such as the use of aqueous hydrogen peroxide as an oxidant, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(1-Bromopropan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrocarbons and dehalogenated products.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-(1-Bromopropan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(1-Bromopropan-2-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromophenol
- 4-Bromophenol
- 3-Bromo-1-propanol
Comparison
3-(1-Bromopropan-2-yl)phenol is unique due to the presence of both a bromine atom and a propyl group on the phenol ring. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity and potential for forming diverse derivatives. Compared to other bromophenols, it offers a broader range of applications in synthesis and research .
Properties
Molecular Formula |
C9H11BrO |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
3-(1-bromopropan-2-yl)phenol |
InChI |
InChI=1S/C9H11BrO/c1-7(6-10)8-3-2-4-9(11)5-8/h2-5,7,11H,6H2,1H3 |
InChI Key |
HHDAHQMDTYZWSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)C1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyrrolidinone, 4-benzo[b]thien-2-yl-](/img/structure/B13608766.png)
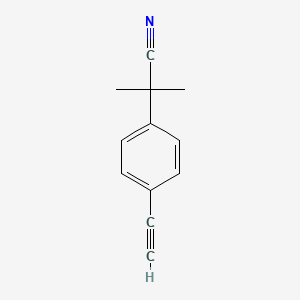
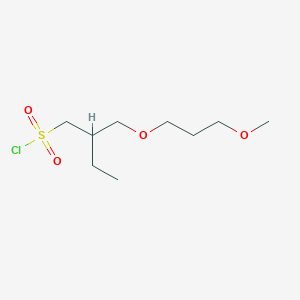


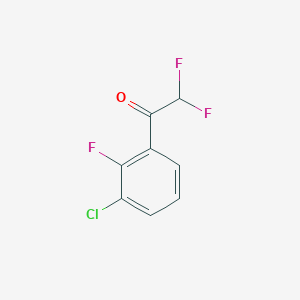
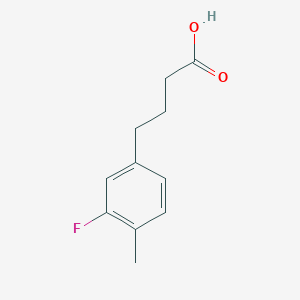
amine](/img/structure/B13608800.png)
